molecular formula C8H7N3S B177090 5-Phenyl-1,3,4-thiadiazol-2-amine CAS No. 2002-03-1

5-Phenyl-1,3,4-thiadiazol-2-amine

Cat. No. B177090
CAS RN: 2002-03-1
M. Wt: 177.23 g/mol
InChI Key: UHZHEOAEJRHUBW-UHFFFAOYSA-N
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Patent
US04537962

Procedure details

2-amino-5-phenyl-1,3,4-thiadiazole (10 g) was reacted with ethyl 4-chloro-acetoacetate (18.6 g) in polyphosphoric acid (100 g) under stirring at 100° C. for 1 hour. After cooling, dilution with ice water and neutralization with 35% NaOH, the precipitate was filtered and washed with water until neutral: crystallization from methanol gave 7-chloromethyl-2-phenyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-5-one, m.p. 201°-202° C. (11.6 g), which was reacted with triphenylphosphine (12.4 g) in acetonitrile (500 ml) under stirring at reflux temperature for 48 hours. After cooling the precipitate was filtered and washed with isopropyl ether to give (5-oxo-2-phenyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-7-yl)-methyl-triphenylphosphonium chloride, m.p. 295°-300° C. (20 g), which was suspended in dimethylsulphoxide (100 ml) and treated dropwise with potassium terbutoxide (5 g) dissolved in dimethylsulphoxide (100 ml) at a temperature of about 20° C. The solution of the ylide so obtained was then reacted with benzaldehyde (4.55 g) at room temperature for 90 minutes. After dilution with ice water the precipitate was filtered and washed with water: crystallization from methanol gave 5.1 g of 2-phenyl-7-trans-(2-phenyl-ethenyl)-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-5-one, m.p. 217°-219° C., N.M.R. (CDCl3) δp.p.m.: 6.34 (s) (1H, C-6-proton), 6.82 (d) (1H, β-ethenyl proton), 7.58 (d) (1H,α-ethenyl proton), 7.12-7.98 (m) (10H, phenyl protons); JHαHβ =16 Hz.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
100 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:5][N:6]=1.[Cl:13][CH2:14][C:15](=O)[CH2:16][C:17](OCC)=[O:18]>>[Cl:13][CH2:14][C:15]1[N:1]=[C:2]2[S:3][C:4]([C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=3)=[N:5][N:6]2[C:17](=[O:18])[CH:16]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1SC(=NN1)C1=CC=CC=C1
Name
Quantity
18.6 g
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Name
polyphosphoric acid
Quantity
100 g
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
under stirring at 100° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
dilution with ice water and neutralization with 35% NaOH, the precipitate was filtered
WASH
Type
WASH
Details
washed with water until neutral:
CUSTOM
Type
CUSTOM
Details
crystallization from methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC=1N=C2N(C(C1)=O)N=C(S2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.